![molecular formula C15H14N2O3 B13559624 1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with a molecular formula of C15H14N2O3 and a molecular weight of 270.29 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring fused with a phenylprop-1-en-1-yl group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylbarbituric acid with cinnamaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol at reflux temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-dimethylbarbituric acid
- Cinnamaldehyde derivatives
- Pyrimidine-based compounds
Uniqueness
1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific structure, which combines a pyrimidine ring with a phenylprop-1-en-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C15H14N2O3 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H14N2O3/c1-16-10-12(14(19)17(2)15(16)20)8-9-13(18)11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ |
Clave InChI |
GOUBMPQJIIYFIT-CMDGGOBGSA-N |
SMILES isomérico |
CN1C=C(C(=O)N(C1=O)C)/C=C/C(=O)C2=CC=CC=C2 |
SMILES canónico |
CN1C=C(C(=O)N(C1=O)C)C=CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


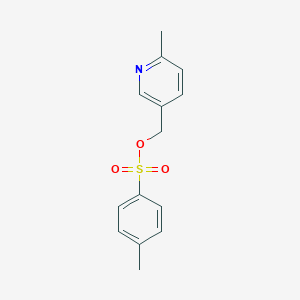
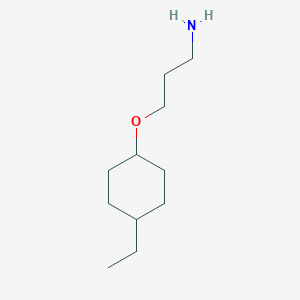
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)
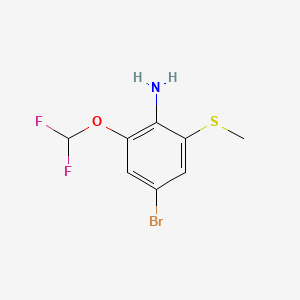

![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
![Methyl2-[4-(bromomethyl)oxan-4-yl]acetate](/img/structure/B13559583.png)


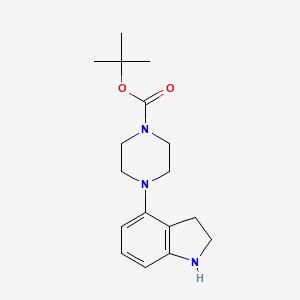
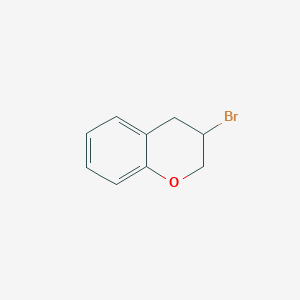
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13559639.png)
